Product packaging for Aluminum bromide(Cat. No.:CAS No. 7727-15-3)

Aluminum bromide

Cat. No.: B048194
CAS No.: 7727-15-3
M. Wt: 266.69 g/mol
InChI Key: PQLAYKMGZDUDLQ-UHFFFAOYSA-K
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Description

Aluminum bromide (AlBr₃) is a highly versatile and potent Lewis acid catalyst, indispensable in advanced organic synthesis and materials science research. Its primary research value lies in its exceptional ability to catalyze Friedel-Crafts alkylation and acylation reactions, facilitating the formation of carbon-carbon bonds in the construction of complex organic molecules, including pharmaceuticals and fine chemicals. The mechanism of action involves the polarization of halogen- or oxygen-containing substrates by coordinating the aluminum center's vacant p-orbital, thereby dramatically enhancing their electrophilicity and driving electrophilic aromatic substitution and other key transformations. Beyond organic synthesis, this compound is a critical precursor in the chemical vapor deposition (CVD) of aluminum-containing thin films and serves as a catalyst in polymer chemistry, particularly in the cationic polymerization of olefins. Researchers also utilize its hygroscopic and reactive nature for studying halide exchange reactions and as a model compound for investigating the structural and catalytic properties of Lewis acids. This reagent is typically handled under inert atmospheric conditions to prevent hydrolysis. For Research Use Only. Not for human or veterinary or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlBr3 B048194 Aluminum bromide CAS No. 7727-15-3

Properties

IUPAC Name

tribromoalumane
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InChI

InChI=1S/Al.3BrH/h;3*1H/q+3;;;/p-3
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InChI Key

PQLAYKMGZDUDLQ-UHFFFAOYSA-K
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Canonical SMILES

[Al](Br)(Br)Br
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Molecular Formula

AlBr3
Record name ALUMINUM BROMIDE, ANHYDROUS
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Molecular Weight

266.69 g/mol
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Physical Description

Aluminum bromide, anhydrous appears as a white to yellowish-red, lumpy solid with a pungent odor., Whitish-yellow to yellowish-red crystals or lumps with a pungent odor; Deliquescent; Fumes in moist air; [CAMEO]
Record name ALUMINUM BROMIDE, ANHYDROUS
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Record name Aluminum bromide
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Boiling Point

255 °C
Record name ALUMINUM BROMIDE
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Solubility

It is similar to anhydrous AlCl3 but is more reactive and more sol in organic media. ... Fumes strongly in air; combines with water with violence., Sol in many organic solvents such as benzene, nitrobenzene, toluene, xylene, simple hydrocarbons, Sol in ether
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Density

3.2
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Vapor Pressure

1 mm Hg at 81.3 °C
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Color/Form

White-yellowish monoclinic crystals, White to yellowish-red lumps

CAS No.

7727-15-3
Record name ALUMINUM BROMIDE, ANHYDROUS
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Record name Aluminum bromide (AlBr3)
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Melting Point

97.5 °C
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Synthesis Methodologies and Advanced Preparative Chemistry of Aluminum Bromide

Direct Synthesis of Anhydrous Aluminum Bromide

The most common route to anhydrous this compound is the direct reaction between elemental aluminum and bromine. wikipedia.orglibretexts.org This can be achieved by passing bromine gas over heated aluminum or by reacting aluminum metal with liquid bromine. purdue.edunih.gov The reaction is typically conducted at elevated temperatures, ranging from 100-400°C, to yield high-purity (>99%) this compound. patsnap.com In its solid state and in non-coordinating solvents, this compound exists predominantly as the dimer, Al₂Br₆. wikipedia.orgpurdue.edu

This method is well-documented for laboratory-scale synthesis, often involving the gradual addition of one reactant to the other in a controlled environment to manage the reaction rate. sciencemadness.orgsciencemadness.org

The reaction between metallic aluminum and bromine is fundamentally an oxidation-reduction process. patsnap.com It is characterized as a highly exothermic reaction (ΔH° = -1022 kJ), with the significant release of energy in the form of heat and light driving the transformation. purdue.edu When pieces of aluminum foil are introduced to liquid bromine, the reaction initiates and the heat generated is sufficient to melt the aluminum. purdue.edulibretexts.org The molten aluminum, being less dense, floats on the liquid bromine, and the reaction proceeds at the interface, often accompanied by sparks and vapor production as the bromine boils. purdue.edulibretexts.org The product is a molecular solid with the formula Al₂Br₆, though it is often represented by the empirical formula AlBr₃. purdue.edulibretexts.org The reaction's progression can be sporadic, with periods of quiescence followed by vigorous reaction, necessitating careful control of reactant addition and temperature. sciencemadness.org

Electrochemical Synthesis Pathways for this compound Production

An alternative to direct elemental combination is the electrochemical synthesis of this compound. This process is carried out in an electrochemical cell featuring a consumable anode made of substantially pure aluminum. google.com The electrolyte consists of a solution of hydrogen bromide in an aprotic solvent, such as dimethylformamide, which is capable of dissolving both the HBr reactant and the AlBr₃ product. google.comresearchgate.net A counter-electrode made of a material that is not attacked by the reaction components, such as platinum, is also employed. google.com

At the anode, aluminum is oxidized to Al³⁺ ions, which then combine with bromide ions from the electrolyte to form this compound. patsnap.com A key feature of this method is that after an initial electric current is passed to start the reaction, the process can proceed without the need for additional electrical power. patsnap.comgoogle.com The product is obtained as a solution of this compound, and if the concentration exceeds the solubility limit of the solvent, solid this compound will also form. google.com

Example of Electrochemical Synthesis Parameters

ParameterValue/DescriptionReference
AnodeAluminum (Area: 188.12 cm²) google.com
CathodePlatinum wire google.com
Electrolyte144.5 g HBr in 95.5 g dimethylformamide google.com
Temperature13° C google.com
Initiation0.5 amps for 9 minutes google.com
Reaction Time2.2 hours google.com

Halide Exchange Reactions in this compound Formation

This compound can be synthesized via halide exchange reactions, where a different aluminum halide is used as a precursor. patsnap.com These reactions leverage the relative bond strengths and volatilities of the involved halides.

A notable halide exchange method involves the reaction of gaseous aluminum chloride (AlCl₃) with gaseous hydrogen bromide (HBr). patsnap.com This gas-phase reaction yields gaseous this compound and hydrogen chloride, as shown in the equation: AlCl₃(g) + 3HBr(g) → AlBr₃(g) + 3HCl(g) patsnap.com

Another halide exchange reaction can occur between this compound and carbon tetrachloride at 100 °C to produce aluminum chloride and carbon tetrabromide. wikipedia.orglibretexts.org 4 AlBr₃ + 3 CCl₄ → 4 AlCl₃ + 3 CBr₄ wikipedia.org

Furthermore, this compound reacts with phosgene (B1210022) (COCl₂) to yield carbonyl bromide and aluminum chlorobromide. wikipedia.org These reactions demonstrate the feasibility of interconverting aluminum halides.

Design and Preparation of Supported this compound Catalysts

To overcome issues associated with homogeneous catalysts, such as difficult product separation, solid acid catalysts are developed. lsu.edu this compound, a stronger Lewis acid than aluminum chloride, can be immobilized on solid supports to create potent and reusable catalysts. researchgate.netlsu.edu

A common strategy for creating these solid catalysts is to graft this compound onto high-surface-area mesoporous silica (B1680970) materials like commercial mesoporous silica (CMS), SBA-15, and silica gel. researchgate.netlsu.edu The grafting process involves the reaction of Al₂Br₆ with the surface silanol (B1196071) (–OH) groups on the silica support. lsu.edulsu.edu This chemical reaction anchors the aluminum species to the silica surface. lsu.eduresearchgate.net

Characterization using techniques like ²⁷Al Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR) confirms that the aluminum in the supported catalysts exists in tetrahedral, pentahedral, and octahedral coordinations, which is evidence of the reaction between Al₂Br₆ and the surface hydroxyls. lsu.edulsu.edu X-ray Photoelectron Spectroscopy (XPS) analysis of the resulting catalysts often indicates a Br/Al ratio close to 1.0, suggesting that the grafted aluminum species is bonded to two oxygen atoms from the silica and one bromine atom. researchgate.netlsu.edu

Physico-chemical Properties of Supported Al₂Br₆ Catalysts

Catalyst SupportSi/Al Ratio (PIXE)Br/Al Ratio (XPS)Effect on Surface AreaReference
Silica Gel~20:1~1.0Decreased researchgate.netlsu.edu
CMS~20:1~1.0Decreased researchgate.netlsu.edu
SBA-15~20:1~1.0Decreased researchgate.netlsu.edu

Surface Chemistry of this compound Interaction with Hydroxylated Supports

The interaction of this compound with hydroxylated supports, such as silica (SiO₂), is a critical area of study, particularly for creating solid acid catalysts. When this compound (as Al₂Br₆) is supported on silica, it reacts with the surface hydroxyl (–OH) groups. mdpi.comlsu.edu This process, often achieved through vapor phase grafting, anchors the aluminum species to the support, creating new acidic sites. researchgate.net

The nature of these acidic sites can be a combination of both Lewis and Brønsted acids. mdpi.comlsu.edu The formation and quantification of these sites can be confirmed using techniques like ammonia (B1221849) temperature-programmed desorption (NH₃-TPD) and diffuse reflectance infrared fourier transform spectroscopy (DRIFTS) with pyridine (B92270) as a probe molecule. mdpi.comlsu.edu Studies have shown that both Lewis and Brønsted acid sites are stable up to 200 °C, with Lewis acid sites predominating at higher temperatures. lsu.edu

The reaction between Al₂Br₆ and the silica surface hydroxyls leads to changes in the coordination of the aluminum atoms. ²⁷Al Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR) analysis has confirmed the presence of tetrahedral, pentahedral, and octahedral coordination of aluminum on the silica support. mdpi.comlsu.edu This indicates a chemical reaction between the this compound and the surface –OH groups. mdpi.comlsu.edu The resulting surface structures are influenced by the type of silica support used, such as commercial mesoporous silica (CMS), SBA-15, or silica gel. researchgate.net

Research findings on the properties of this compound supported on different silica materials highlight the changes that occur upon grafting. The surface area of the catalyst typically decreases after the addition of Al₂Br₆. mdpi.com The ratio of bromine to aluminum on the surface has been found to be close to 1.0, suggesting specific structures for the grafted species. mdpi.comresearchgate.net

Physico-chemical Properties of this compound on Different Silica Supports

Catalyst Support Type Si/Al Ratio Br/Al Ratio (XPS) Surface Area (m²/g)
ABSi Silica Gel ~20:1 ~1.0 275
ABCS Commercial Mesoporous Silica (CMS) ~20:1 ~1.0 480
ABSB SBA-15 ~20:1 ~1.0 560

Data sourced from a study on supported this compound catalysts. mdpi.comresearchgate.net

Advanced Structural Elucidation and Coordination Chemistry of Aluminum Bromide

Molecular and Supramolecular Architectures of Aluminum Bromide Species

The structural form of this compound is highly dependent on its physical state, existing in both monomeric and dimeric forms. These structures have been extensively studied using a variety of physical methods to elucidate their precise geometries.

This compound predominantly exists as a dimer, Al₂Br₆, in the solid state, in non-coordinating solvents like carbon disulfide, in the molten state, and in the gas phase at lower temperatures. ethz.chuky.edu The dimeric structure is composed of two AlBr₄ tetrahedra that share a common edge, resulting in a molecule with D₂h symmetry. ethz.ch In this arrangement, each aluminum atom is coordinated to four bromine atoms. Two bromine atoms act as bridging ligands between the two aluminum centers, while the other four are terminal.

At elevated temperatures, the dimer undergoes dissociation into the monomeric form, AlBr₃. ethz.ch The dissociation enthalpy for this process (Al₂Br₆ → 2 AlBr₃) is approximately 59 kJ/mol. ethz.chuky.edu In the vapor phase, the monomeric AlBr₃ molecule adopts a trigonal planar geometry with D₃h point group symmetry. ethz.ch The aluminum atom in the monomer is often described as having sp² hybridization, leading to Br-Al-Br bond angles of 120°. ethz.ch The tendency for aluminum halides to dimerize is more pronounced for heavier halogens, a trend not observed for lighter main group halides like boron tribromide, which is attributed to the smaller size of the central boron atom. ethz.chuky.edu

Gas-phase electron diffraction (GED) is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular forces present in condensed phases. rsc.org GED studies, in conjunction with ab initio molecular orbital calculations, have been instrumental in determining the precise structural parameters of both monomeric AlBr₃ and dimeric Al₂Br₆. d-nb.info

These studies have confirmed the D₃h symmetry for the AlBr₃ monomer and the D₂h symmetry for the Al₂Br₆ dimer. d-nb.info For the monomer, the Al-Br bond length has been determined to be 2.221(3) Å. d-nb.info In the dimeric structure, there are two distinct types of Al-Br bonds: the terminal bonds and the bridging bonds. The terminal Al-Br bonds are shorter than the bridging Al-Br bonds, reflecting the different bonding environments. The bonding of the aluminum atoms to the two bridging bromine atoms is considered equivalent to the bonding to one of the terminal bonds. d-nb.info

A study measuring the core electron binding energies of AlBr₃ and Al₂Br₆ in the vapor phase using photoelectron spectroscopy identified distinct chemical shifts for the aluminum and bromine atoms in the two species, further corroborating the different bonding environments in the monomer and dimer. mdpi.com

The solid-state structure of this compound has been unequivocally determined by single-crystal X-ray diffraction. These studies confirm that this compound crystallizes in a monoclinic molecular lattice composed of Al₂Br₆ dimeric molecules. nih.govmdpi.com The crystal structure belongs to the P2₁/c space group. rsc.org

Within the crystal, the Al₂Br₆ molecule consists of two edge-sharing, nearly regular AlBr₄ tetrahedra. nih.gov The Al-Br bond distances within the crystalline dimer range from 2.21 Å to 2.42 Å. nih.gov This range encompasses both the shorter terminal Al-Br bonds and the longer bridging Al-Br bonds. The geometry around each aluminum atom in the solid state is tetrahedral. researchgate.netdicp.ac.cn

Structural Parameter Value Method
AlBr₃ (Monomer)
SymmetryD₃hGas-Phase Electron Diffraction d-nb.info
Al-Br Bond Length2.221(3) ÅGas-Phase Electron Diffraction d-nb.info
Al₂Br₆ (Dimer)
SymmetryD₂hGas-Phase Electron Diffraction d-nb.info
Crystal SystemMonoclinicX-ray Diffraction nih.govrsc.org
Space GroupP2₁/cX-ray Diffraction rsc.org
Al-Br Bond Distance Range (Solid)2.21-2.42 ÅX-ray Diffraction nih.gov

Gas-Phase Electron Diffraction Studies of Molecular Structure

Aluminum Coordination Environments in Catalytic and Complex Systems

The Lewis acidity of this compound is central to its catalytic activity. This acidity arises from the electron-deficient nature of the aluminum center, which readily accepts electron pairs from Lewis bases to form adducts and complexes. patsnap.comumich.edu The coordination environment of the aluminum atom in these systems is highly variable and plays a critical role in determining the catalytic properties.

Spectroscopic techniques are invaluable for characterizing the coordination environment of aluminum in various complexes. 27Al Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for this purpose, as the chemical shift is highly sensitive to the coordination number of the aluminum atom.

Tetrahedral (4-coordinate) aluminum is characteristic of the AlBr₄⁻ anion and is also found in many Lewis acid-base adducts. rsc.org For instance, in adducts with thioethers like Me₂S, the aluminum center remains four-coordinate. rsc.org

Pentahedral (5-coordinate) aluminum has been identified in complexes with specific ligands. For example, the reaction of diethylthis compound with Salen(tBu)H₂ ligands yields five-coordinate this compound compounds. uky.edu The 27Al NMR spectra of these complexes show broad single peaks at chemical shifts (δ 32-38 ppm) indicative of five-coordinate aluminum. uky.edu

Octahedral (6-coordinate) aluminum can be formed when this compound complexes coordinate with additional ligands. For example, the five-coordinate Salen this compound compounds can react with triphenylphosphine (B44618) oxide to form six-coordinate cationic aluminum compounds with a distorted octahedral geometry. uky.edu When this compound is supported on silica (B1680970), 27Al MAS NMR analysis reveals the presence of not only tetrahedral but also pentahedral and octahedral aluminum species, suggesting a reaction between Al₂Br₆ and the surface hydroxyl groups of the silica. ethz.chnih.gov The octahedral coordination in this case might also be partially due to exposure to moisture. nih.gov

Vibrational spectroscopy (Infrared and Raman) also provides insights into the coordination of this compound complexes. The formation of adducts with Lewis bases, such as ethers or carbonyl compounds, leads to characteristic shifts in the vibrational frequencies of both the Lewis acid and the base, which can be used to probe the nature of the coordination. umich.eduias.ac.in For example, the coordination of AlBr₃ to a carbonyl group results in a significant lowering of the C=O stretching frequency. ias.ac.in

Coordination Number 27Al NMR Chemical Shift Range (ppm) Example System
4 (Tetrahedral)~111.6[AlBr₃(Me₂S)] rsc.org
5 (Pentahedral)32 - 38salen(tBu)AlBr uky.edu
6 (Octahedral)~2Al₂Br₆ on silica support nih.gov

The coordination geometry of aluminum in this compound systems is profoundly influenced by the nature of the interacting ligands and the properties of any support material used.

The type of Lewis base coordinating to the aluminum center dictates the resulting geometry. Simple donors like ethers or thioethers typically form tetrahedral adducts. mdpi.comrsc.org However, more complex chelating ligands, such as Salen-type ligands, can enforce five- or six-coordinate geometries. uky.edu The electronic properties of the ligand are also crucial; for instance, the 27Al NMR chemical shifts in Salen this compound complexes are shifted upfield compared to their chloride analogues, reflecting the lower electronegativity of bromine and thus greater shielding of the aluminum nucleus. uky.edu

When this compound is grafted onto a support material like silica, its interaction with the surface hydroxyl (-OH) groups leads to the formation of new aluminum species with varied coordination numbers. ethz.chrsc.orgnih.gov Diffuse Reflectance for Infrared Fourier Transform Spectroscopy (DRIFTS) using a probe molecule like pyridine (B92270) can distinguish between Lewis and Brønsted acid sites formed on the surface. ethz.chrsc.orgnih.gov 27Al MAS NMR studies on silica-supported Al₂Br₆ have shown that the pore structure of the silica does not significantly influence the coordination type of the aluminum, but rather the reaction with surface hydroxyls is the dominant factor. nih.gov These studies confirm that the this compound is chemically bound to the support, creating a solid acid catalyst with a heterogeneous distribution of aluminum coordination environments, including tetrahedral, pentahedral, and octahedral sites. ethz.chrsc.orgnih.gov This modification of the coordination environment is key to the catalytic activity of these supported systems. ethz.chrsc.orgnih.gov

Spectroscopic Identification of Tetrahedral, Pentahedral, and Octahedral Aluminum Coordination

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable for a detailed understanding of the structural and electronic properties of this compound, particularly in its application in catalysis. These methods provide insights into its coordination environment, surface acidity, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Probing (e.g., ²⁷Al MAS NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, especially ²⁷Al Magic Angle Spinning (MAS) NMR, is a powerful tool for investigating the coordination environment of aluminum in this compound-containing materials. mdpi.comresearchgate.net In studies of silica-supported this compound catalysts, ²⁷Al MAS NMR spectra have revealed the presence of aluminum in tetrahedral, pentahedral, and octahedral coordinations. mdpi.comresearchgate.net These different coordination states confirm the reaction between the this compound (Al₂Br₆) and the hydroxyl (-OH) groups on the silica surface. mdpi.comresearchgate.net

Specifically, NMR shifts around 50 ppm, 30 ppm, and 2 ppm are attributed to 4-coordinated, 5-coordinated, and 6-coordinated aluminum, respectively. mdpi.com The presence of 6-coordinated aluminum may be partially due to exposure to moisture during sample handling. mdpi.com The similarity of these shifts across catalysts prepared with different silica supports (such as commercial mesoporous silica, SBA-15, and silica gel) suggests that the pore structure of the support does not significantly influence the coordination type of the aluminum. mdpi.com

Furthermore, ²⁷Al NMR has been employed to study the interaction between this compound and aromatic compounds. tandfonline.com In the Al₂Br₆/m-xylene (B151644) and Al₂Br₆/pseudocumene systems, for instance, changes in the ¹³C chemical shifts indicate the formation of complexes. tandfonline.com The study of the reaction between this compound and benzene (B151609) in n-hexane using ²⁷Al NMR has also provided insights into complex formation. researchgate.net

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) for Acid Site Analysis (e.g., Pyridine Adsorption)

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a key technique for characterizing the nature of acid sites on the surface of this compound catalysts. mdpi.comresearchgate.net By using a probe molecule like pyridine, which adsorbs onto acid sites, DRIFTS can distinguish between Lewis and Brønsted acidity. mdpi.comresearchgate.net

For silica-supported this compound catalysts, DRIFTS studies have confirmed the presence of both Lewis and Brønsted acid sites. mdpi.comresearchgate.net The thermal stability of these acid sites has also been investigated using this technique. mdpi.comresearchgate.net It was observed that both Lewis and Brønsted sites are stable up to 200 °C. mdpi.com However, at temperatures above 200 °C, Lewis acid sites become the predominant type. mdpi.com The spectra of pyridine adsorbed on these catalysts show peaks corresponding to Lewis acid sites, Brønsted acid sites, and hydrogen-bonded pyridine. mdpi.com

The following table summarizes the key DRIFTS findings for silica-supported Al₂Br₆ catalysts with pyridine adsorption:

Temperature RangeObserved Acid SitesKey Observations
Up to 150 °CLewis (L), Brønsted (B), L+B, Hydrogen-bonded pyridineOverlap of hydrogen-bonded pyridine peak with a Lewis acid site peak. mdpi.com
Up to 200 °CStable Lewis and Brønsted sitesAcid sites generated after Al₂Br₆ deposition are mostly stable. mdpi.com
Above 200 °CPrimarily Lewis sitesBrønsted acid sites may rearrange to form Lewis acid sites upon loss of -OH groups at higher temperatures. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and oxidation states of the atoms on the surface of a material. mdpi.com For this compound, XPS is particularly useful for determining the surface Br/Al ratio and the oxidation state of aluminum. mdpi.com

In studies of silica-supported Al₂Br₆ catalysts, XPS analysis has indicated a Br/Al ratio close to 1.0 on the catalyst surface. mdpi.com This suggests that the aluminum is likely bonded to two oxygen atoms from the silica support and one bromine atom. mdpi.com This surface-specific information contrasts with bulk analysis from NMR, which suggests a higher Al:Br ratio of 1:2 or 1:3 might be present in the bulk of the catalyst. mdpi.com This discrepancy could be due to the leaching of aluminum from the bulk to the surface. mdpi.com

The Al 2p peak in XPS spectra can be used to identify the oxidation state of aluminum. thermofisher.comresearchgate.net Aluminum metal typically shows a peak at a lower binding energy compared to aluminum in its +3 oxidation state, such as in aluminum oxide. thermofisher.comresearchgate.net For this compound, the aluminum is in the +3 oxidation state. txst.edu XPS can differentiate between metallic aluminum and its compounds. The Al 2p peak for metallic aluminum is ideally fitted with an asymmetric peak shape, while the peaks for aluminum compounds are typically symmetric. thermofisher.com

A study on aluminum tribromide monomer and dimer vapor using XPS measured the Al 2p and Br 3d inner-shell photoelectron spectra. researchgate.net A chemical shift of (0.15 ± 0.03) eV to lower energy was observed for the dimer compared to the monomer. researchgate.net

Temperature Programmed Desorption (TPD) for Surface Acidity Quantification (e.g., NH₃-TPD)

Temperature Programmed Desorption (TPD) is a technique used to quantify the total acidity and determine the strength of acid sites on a catalyst's surface. mdpi.comresearchgate.netiitm.ac.in Ammonia (B1221849) (NH₃) is a common probe molecule for this purpose (NH₃-TPD) due to its basicity and small size. mdpi.comresearchgate.netmicrotrac.com

In the characterization of silica-supported this compound catalysts, NH₃-TPD has been used to confirm and quantify the formation of acid sites. mdpi.comresearchgate.net The results indicate the presence of weak-to-medium strength acid sites. mdpi.com Deconvolution of the TPD profiles often reveals two distinct peaks, corresponding to two types of acid sites. mdpi.com For example, in one study, peaks were observed around 154 °C and 197 °C, attributed to weak and moderate acid sites, respectively. mdpi.com The absence of significant ammonia desorption at temperatures above 300 °C suggests a lack of very strong acid sites. mdpi.com

The total number of acid sites can be determined by measuring the amount of desorbed ammonia. mdpi.com The following table shows example de-convoluted peak positions from NH₃-TPD curves for Al₂Br₆ supported on different silica materials, indicating the temperatures of maximum desorption which correlate to acid site strength.

Catalyst SupportPeak 1 Temperature (°C)Peak 2 Temperature (°C)
Commercial Mesoporous Silica (CMS)154197
SBA-15145185
Silica Gel140180

Data adapted from a study on supported this compound catalysts. mdpi.com

Proton Induced X-ray Emission (PIXE) for Elemental Ratio Determination

Proton Induced X-ray Emission (PIXE) is a highly sensitive, non-destructive analytical technique used for determining the elemental composition of a sample. union.eduasminternational.orglu.se It works by bombarding a sample with a beam of energetic protons, which causes the atoms in the sample to emit characteristic X-rays. spectroscopyonline.commdpi.com The energies of these X-rays are unique to each element, allowing for their identification and quantification. spectroscopyonline.commdpi.com

Computational Chemistry Approaches to this compound Structure and Dynamics

Computational chemistry provides a powerful avenue for investigating the structure, bonding, and dynamics of this compound at an atomic level. acs.orgnih.gov Techniques such as Density Functional Theory (DFT) are employed to calculate properties that can be compared with experimental data and to predict the behavior of molecules and materials.

DFT studies have been used to investigate the structures and energetics of aluminum complexes. acs.org For this compound, computational approaches can elucidate the geometry of the monomer (AlBr₃) and the dimer (Al₂Br₆). wikipedia.org The monomeric form is trigonal planar, while the dimer consists of two tetrahedra sharing an edge. wikipedia.org Theoretical calculations can also provide insights into the vibrational frequencies, which can be correlated with experimental infrared and Raman spectra.

Quantum-chemical studies have explored the oligomerization of aluminum trihalides in the gas phase, providing a theoretical basis for the stability of species like Al₂Br₆. acs.org Furthermore, computational models can be used to study the interactions of this compound with other molecules, such as solvents or reactants in a catalytic process. These simulations can help in understanding reaction mechanisms and designing more efficient catalysts. evitachem.com For instance, DFT can be used to model the adsorption of probe molecules like pyridine on catalyst surfaces, complementing experimental DRIFTS studies by providing a detailed picture of the binding geometries and energies.

Recent work has also utilized a combination of DFT and deep potential molecular dynamics to study the structure and dynamics of warm dense aluminum, showcasing the advancing capabilities of computational methods to handle complex systems. nih.gov

Ab Initio Molecular Orbital Calculations for Energetics and Geometries

Ab initio molecular orbital methods are "first-principles" calculations based solely on the laws of quantum mechanics without the inclusion of empirical parameters. dtic.mil These methods are employed to accurately predict the geometric and energetic properties of molecules. For this compound, these calculations are crucial for understanding the fundamental nature of the isolated molecule and its aggregates.

In the gas phase and in non-coordinating solvents, this compound exists predominantly as a dimer, Al₂Br₆. nih.gov Ab initio calculations have been used to determine the optimized geometry and binding energies of both the monomeric (AlBr₃) and dimeric (Al₂Br₆) forms. The calculations typically involve specifying a method, such as Hartree-Fock (HF), and a basis set (e.g., 6-31+G(d,p)) to approximate the molecular orbitals. researchgate.net

Computational studies on related aluminum halides, such as aluminum chloride, confirm the stability of the bridged dimeric structure. For instance, calculations on various aluminum chloride and oxochloride ions, performed without pre-assumed symmetries, have successfully predicted their geometries and binding energies. researchgate.net Similar theoretical approaches applied to this compound confirm that the dimeric structure, with two bridging bromine atoms connecting the two aluminum centers, is energetically favorable over two separate AlBr₃ monomers. The geometry of the Al₂Br₆ dimer features two tetrahedral aluminum atoms.

Ab initio calculations are also applied to larger systems, such as Al₁₃X clusters (where X can be Br). researchgate.net These studies provide insights into the structural and electronic properties, including binding energies and the highest occupied-lowest unoccupied molecular orbital (HOMO-LUMO) gaps, which are critical for understanding the reactivity of these species. researchgate.net

Table 1: Calculated Geometric Parameters for this compound Species This interactive table provides theoretical data on the molecular geometry of AlBr₃ and its dimer, Al₂Br₆.

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Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates

Density Functional Theory (DFT) is another quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for studying reaction mechanisms, including those catalyzed by Lewis acids like this compound. DFT is often used to map out potential energy surfaces, identify transition states, and characterize reaction intermediates. mdpi.comsemanticscholar.org

DFT studies have been crucial in understanding the catalytic activity of this compound. For example, in Friedel-Crafts type reactions, AlBr₃ functions as a potent Lewis acid. scielo.br Theoretical investigations of the analogous AlCl₃-catalyzed alkylation of benzene show that the reaction proceeds through the formation of an ion pair intermediate (e.g., CH₃CHCH₃⁺...Al₂Cl₇⁻) after the Lewis acid interacts with the alkyl halide. scielo.br The subsequent reaction of this ion pair with the aromatic ring to form a Wheland intermediate is often the rate-determining step. scielo.br DFT calculations provide the free energy profile for this entire process, pinpointing the energies of intermediates and the activation barriers of transition states.

Furthermore, DFT is used to study the nature of acid sites on supported this compound catalysts. When Al₂Br₆ is grafted onto a support like silica (SiO₂), it reacts with surface hydroxyl (-OH) groups. mdpi.comresearchgate.net DFT calculations, in conjunction with experimental data from techniques like solid-state NMR, help to propose the resulting surface structures. mdpi.com These studies indicate the formation of both Lewis acid sites (coordinatively unsaturated aluminum centers) and Brønsted acid sites. mdpi.comresearchgate.net The calculations can model the interaction of probe molecules, such as pyridine, with these sites to confirm their nature and strength. mdpi.comresearchgate.net

DFT simulations also shed light on the stability and reactivity of complex intermediates. Studies on ligand-stabilized aluminum clusters, which can be considered as intermediates in certain reactions, use DFT to analyze the bonding between the aluminum core and the surrounding ligands. researchgate.net These calculations help in understanding the electronic structure and thermodynamic stability of such species, which are often transient and difficult to characterize experimentally. researchgate.net

Table 2: Energetic Profile of a Key Step in a Hypothetical AlBr₃-Catalyzed Reaction This interactive table presents DFT-calculated relative energies for a simplified reaction pathway.

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Mechanistic Insights into Aluminum Bromide Catalysis and Reactivity

Fundamental Principles of Lewis Acidity in Aluminum Bromide

The catalytic prowess of this compound is fundamentally rooted in its identity as a strong Lewis acid. patsnap.comsolubilityofthings.com This characteristic dictates its interaction with other molecules and the initiation of chemical reactions.

Electron Pair Acceptance Mechanisms and Catalytic Cycle Initiation

As a Lewis acid, this compound features an aluminum atom with an incomplete octet, possessing only six valence electrons. khanacademy.org This electron deficiency makes it a potent electron pair acceptor. patsnap.comtestbook.comsolubilityofthings.com The catalytic cycle begins when a Lewis base, such as an alkyl halide or an acyl halide, donates a pair of electrons to the aluminum atom. evitachem.commasterorganicchemistry.com This interaction forms a complex that polarizes the reactant, making it a much stronger electrophile. evitachem.commasterorganicchemistry.com

For instance, in the presence of an alkyl bromide (R-Br), the bromine atom donates a lone pair of electrons to the AlBr₃, forming an R-Br-AlBr₃ complex. This coordination weakens the C-Br bond and generates a carbocation or a highly polarized "carbocation-like" species (R⁺[AlBr₄]⁻). libretexts.orgucalgary.ca This electrophile is then poised to react with a nucleophile, such as an aromatic ring. After the electrophile has been attacked, a species like [AlBr₄]⁻ assists in removing a proton from the reaction intermediate, which regenerates the aromatic system and the AlBr₃ catalyst, thus completing the catalytic cycle. libretexts.orglumenlearning.com

Comparative Studies of Lewis Acid Strength (e.g., vs. AlCl₃)

The Lewis acidity of aluminum halides (AlX₃) follows the general trend AlBr₃ > AlCl₃ > AlF₃. socratic.org While fluorine is the most electronegative halogen, leading one to expect AlF₃ to be the strongest Lewis acid, the opposite is true. This trend is explained by the concept of back-bonding. In AlF₃, the fluorine atoms have lone pairs in 2p orbitals, which are of compatible size and energy to overlap with the empty 3p orbital of the aluminum atom. This donation of electron density from the halogen back to the aluminum center moderates its Lewis acidity. socratic.org

The p orbitals of chlorine and bromine are larger and more diffuse (3p and 4p, respectively), resulting in less effective overlap with aluminum's 3p orbital. socratic.org Consequently, back-bonding is less significant in AlCl₃ and even more so in AlBr₃. This makes the aluminum center in this compound more electron-deficient and thus a stronger Lewis acid compared to its chloride and fluoride (B91410) counterparts. socratic.org

CompoundHalogen p-orbitalLewis Acid Strength
Aluminum fluoride (AlF₃) 2pWeaker
Aluminum chloride (AlCl₃) 3pStronger
This compound (AlBr₃) 4pStrongest

Reaction Mechanisms in Electrophilic Aromatic Substitution

This compound is a classic catalyst for electrophilic aromatic substitution reactions, where it activates the electrophile, enabling it to attack the electron-rich aromatic ring. patsnap.com

Friedel-Crafts Acylation: Acylium Ion Formation and Electrophilic Attack

Friedel-Crafts acylation is a reliable method for introducing an acyl group (R-C=O) onto an aromatic ring, using an acyl halide or anhydride (B1165640) with AlBr₃. byjus.comnumberanalytics.com

Acylium Ion Formation: The reaction begins with the interaction between the acyl halide (e.g., R-CO-Br) and this compound. The Lewis acid coordinates to the halogen, which then departs to form a highly stable, resonance-stabilized electrophile called an acylium ion ([R-C=O]⁺). masterorganicchemistry.combyjus.comrahacollege.co.in Unlike the carbocations in alkylation, acylium ions are not prone to rearrangement due to their resonance stabilization. stpeters.co.inmt.com

Electrophilic Attack: The acylium ion is a potent electrophile that is attacked by the aromatic ring. rahacollege.co.in Similar to alkylation, this leads to the formation of a resonance-stabilized arenium ion intermediate, temporarily disrupting the ring's aromaticity. byjus.com

Deprotonation and Complex Formation: The [AlBr₄]⁻ ion deprotonates the arenium ion to restore aromaticity. wikipedia.org However, a key difference from alkylation is that the product, an aryl ketone, is a Lewis base. It readily reacts with the strong Lewis acid catalyst (AlBr₃) to form a stable complex. wikipedia.orgquora.com Because of this complexation, a stoichiometric amount, or even a slight excess, of the Lewis acid is required for the reaction to proceed to completion. wikipedia.orgquora.com An aqueous workup is necessary in the final step to hydrolyze this complex and liberate the final ketone product. wikipedia.org

Halogenation of Aromatic Systems: Mechanistic Pathways

This compound is an effective catalyst for the bromination of aromatic rings, such as benzene (B151609). khanacademy.orglibretexts.org Halogens like bromine are not typically electrophilic enough to react directly with a stable aromatic ring. lumenlearning.comscience-revision.co.uk

Activation of the Halogen: AlBr₃ acts as a Lewis acid to activate the bromine molecule (Br₂). A lone pair of electrons from one bromine atom is donated to the this compound, forming a Br-Br-AlBr₃ complex. khanacademy.orglibretexts.org

Polarization and Electrophilic Attack: This complexation polarizes the Br-Br bond, making the terminal bromine atom significantly more electrophilic (Br⁺). libretexts.orglumenlearning.comlibretexts.org The aromatic ring then attacks this electrophilic bromine atom, breaking the weakened Br-Br bond. libretexts.orglumenlearning.com This forms the arenium ion intermediate, with the [AlBr₄]⁻ anion as the leaving group. libretexts.orglumenlearning.com

Restoration of Aromaticity: The [AlBr₄]⁻ anion then functions as a base, removing the proton from the carbon atom that formed the new C-Br bond. libretexts.orglibretexts.org This step restores the stable aromatic system, yielding the brominated aromatic product, HBr, and regenerating the AlBr₃ catalyst. lumenlearning.comlibretexts.org

Complex Formation and Reactivity with Lewis Bases

As a potent Lewis acid, this compound (AlBr₃) readily engages with Lewis bases to form stable complexes or adducts. This interaction, fundamental to its role as a catalyst, involves the acceptance of an electron pair from a Lewis base by the electron-deficient aluminum atom. In the solid state and in non-coordinating solvents, this compound exists as a dimer, Al₂Br₆, which dissociates into the monomeric AlBr₃ form to react with Lewis bases. wikipedia.orgchemeurope.com

Interaction with Aromatic Hydrocarbons (e.g., Benzene, Alkylbenzenes) and Adduct Formation

The interaction between this compound and aromatic hydrocarbons is a critical aspect of Friedel-Crafts reactions. In the presence of a co-catalyst like a hydrogen halide (HBr), AlBr₃ facilitates the formation of a highly reactive electrophile that attacks the aromatic ring, leading to the formation of a σ-complex, or arenium ion. rsc.org The stability of these complexes is directly related to the basicity of the aromatic hydrocarbon; for instance, the stability of this compound complexes increases in the order of benzene < toluene (B28343) < m-xylene (B151644) < mesitylene, which corresponds with the increasing basicity of these aromatic compounds. researchgate.net

Studies using 27Al NMR spectroscopy have investigated the complex formation between this compound and benzene, proposing the formation of C₆H₆Al₂Br₆ (1:2) complexes. researchgate.net Furthermore, ternary complexes involving an aromatic hydrocarbon, this compound, and hydrogen bromide have been identified, with crystalline complexes having the formula (m-Xylene)ₓ(HBr,AlBr₃)₂ being isolated. rsc.org These interactions can lead to the formation of ionic liquid-like solutions that are highly conductive. google.com

Coordination with Alkyl Halides and Activation Mechanisms

This compound's role in Friedel-Crafts alkylation hinges on its ability to activate alkyl halides. It coordinates with the halogen atom of the alkyl halide, which polarizes the carbon-halogen bond. pearson.com This activation can range from the formation of a strongly polarized complex to the complete cleavage of the bond, generating a carbocation and the tetrabromoaluminate anion ([AlBr₄]⁻). pearson.comlibretexts.org

The reaction can be depicted as: R-X + AlBr₃ ⇌ R-X---AlBr₃ ⇌ R⁺ [AlBr₃X]⁻

The degree of ionization is dependent on the structure of the alkyl group, with tertiary and secondary alkyl halides more readily forming carbocations due to their greater stability compared to primary carbocations. scribd.com This generated electrophilic species is then poised to react with a nucleophile, such as an aromatic ring. pearson.com

Complexation with Nitrogen-Containing Ligands (e.g., Pyridine (B92270), Chiral Oxazaborolidines)

This compound forms stable, often isolable, adducts with a variety of nitrogen-containing Lewis bases. With simple bases like pyridine, it forms well-defined complexes such as AlBr₃L. chemeurope.com The formation of these adducts is typically a vigorous, exothermic reaction. wikipedia.org Calorimetric studies have been conducted to determine the enthalpies of complex formation between AlBr₃ and strong organic bases like piperidine (B6355638) and hexamethylphosphoric triamide in benzene solution. osti.gov

Of significant interest in modern asymmetric synthesis is the complexation of AlBr₃ with chiral ligands. Notably, the 1:1 complex formed between this compound and a chiral oxazaborolidine has been shown to be an exceptionally powerful and effective Lewis acid catalyst for enantioselective Diels-Alder reactions. organic-chemistry.orgfigshare.comacs.org This AlBr₃-activated catalyst demonstrates superior efficiency compared to previously used systems, requiring only catalytic amounts (e.g., 4 mol %) to achieve high yields and enantioselectivities. organic-chemistry.orgfigshare.com Among various Lewis acids tested, AlBr₃ proved to be uniquely effective in activating the oxazaborolidine catalyst. acs.org

Thermodynamic and Kinetic Parameters of Complex Formation

The formation of adducts between this compound and Lewis bases is characterized by specific thermodynamic and kinetic parameters. The stability of these complexes can be quantified by their heats and entropies of dissociation. For a series of aromatic hydrocarbons, the stability of their complexes with this compound was found to increase with the basicity of the aromatic compound. researchgate.net

Table 1: Thermodynamic and Structural Data for this compound Interactions

InteractionSpecies/ProductParameterValueSource(s)
Dimer DissociationAl₂Br₆ → 2 AlBr₃ΔH°diss59 kJ/mol chemeurope.com
Al-Br Bond EnergyAl-BrBond Energy~430 kJ/mol acs.org
Complex with BenzeneC₆H₆Al₂Br₆Stoichiometry1:2 researchgate.net
Lewis AcidityAlBr₃FLA Value27.28

Mechanisms of Other Organic Transformations Catalyzed by this compound

The utility of this compound extends beyond Friedel-Crafts reactions to a variety of other organic transformations where its strong Lewis acidity can be harnessed.

Hydroarylation of Acetylene (B1199291) Bonds: Stereoselectivity and Regioselectivity

This compound catalyzes the hydroarylation of alkynes, which involves the addition of an arene's C-H bond across the carbon-carbon triple bond to form substituted alkenes. d-nb.infobeilstein-journals.org This reaction provides a transition-metal-free method for synthesizing these valuable products. d-nb.infobeilstein-journals.org

The proposed mechanism involves the coordination of AlBr₃ to the alkyne, and in some cases to another functional group on the substrate, such as a nitrile. d-nb.infobeilstein-journals.org This coordination creates a highly electrophilic species with a positive charge on an acetylenic carbon atom, which then undergoes electrophilic attack by the arene. d-nb.infobeilstein-journals.org

A notable aspect of this transformation is its stereoselectivity. In the hydroarylation of 3-arylpropynenitriles with electron-rich arenes, the reaction proceeds with mainly anti-hydroarylation. d-nb.infobeilstein-journals.orgresearchgate.net This stereochemical outcome is rationalized by the incoming arene attacking the acetylene bond from the side opposite to the bulky AlBr₃ group in the transition state. beilstein-journals.org The reaction is also regioselective, affording 3,3-diarylpropenenitriles. d-nb.infobeilstein-journals.org An excess of this compound is often required for these reactions to proceed efficiently. d-nb.info

Polymerization Initiation and Propagation Mechanisms

This compound can act as an initiator for the cationic ring-opening polymerization (ROP) of cyclic monomers, particularly lactones. The mechanism involves several distinct steps, with research indicating that the true initiating species may not be AlBr₃ itself.

Initiation: Studies on the polymerization of lactones with AlBr₃ have revealed that the reaction often requires the presence of a protic co-initiator, such as trace amounts of water. researchgate.netpatsnap.com It is proposed that this compound reacts with water to generate hydrogen bromide (HBr). This in-situ generated HBr is the actual initiating species. The proton from HBr protonates the carbonyl oxygen of the lactone monomer, activating it for ring-opening. This is a form of the activated monomer mechanism. ajpojournals.org

Propagation: Once initiated, the polymerization propagates through the repeated addition of monomer units to the growing polymer chain. The specific mechanism can vary.

Coordination-Insertion Mechanism: In this pathway, the aluminum center continues to play a crucial role. patsnap.com The lactone monomer coordinates to the aluminum species at the end of the growing chain. This is followed by the insertion of the monomer into the polymer chain via the cleavage of the acyl-oxygen bond of the monomer. The growing chain end is an alcohol, which attacks the activated carbonyl carbon of the coordinated monomer.

Activated Monomer (AM) Mechanism: Propagation can also proceed where the catalyst (a protonic acid like HBr) activates the incoming monomer by protonation. ajpojournals.org The hydroxyl end-group of the growing polymer chain then acts as the nucleophile, attacking the carbonyl carbon of the protonated monomer. This results in the opening of the ring and the elongation of the polymer chain, regenerating the hydroxyl terminus for the next propagation step. ajpojournals.org

The choice between these pathways can be influenced by factors such as the specific monomer, the catalyst system, and the reaction conditions.

Solvent and Temperature Effects on Catalytic Performance and Mechanisms

The efficacy and mechanistic pathway of this compound-catalyzed reactions are highly sensitive to both temperature and the choice of solvent. These parameters can influence catalyst stability, activity, and selectivity.

Thermal Stability of Acid Sites and Their Dynamic Evolution

The thermal stability of this compound is a critical factor in its application, particularly in industrial processes that may run at elevated temperatures.

Inherent Stability: Bulk this compound is thermally stable and can be heated to temperatures as high as 400°C without decomposition. patsnap.com In its solid state and vapor phase, it exists predominantly as the dimer, Al₂Br₆, with substantial monomer concentrations only appearing at temperatures of 300–400 °C or higher. mdpi.com

Supported Catalysts: When AlBr₃ is supported on materials like silica (B1680970) or zeolites to create solid acid catalysts, the thermal stability of the resulting acid sites is altered. Studies using techniques like pyridine DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) show that both Lewis and Brønsted acid sites can be generated. mdpi.comlsu.edu On silica supports, these acid sites are generally stable up to 200°C. mdpi.comresearchgate.net On more robust supports like H-ZSM-5 zeolite, Brønsted acid sites can remain stable even at 400°C, although the concentration of Lewis acid sites may decrease at such temperatures. researchgate.net

Deactivation at High Temperatures: While increased temperature generally accelerates reaction rates, excessively high temperatures can lead to catalyst deactivation. ajpojournals.org For AlBr₃-based catalysts, particularly in reactions involving hydrocarbons, higher temperatures can promote the formation of coke, which blocks active sites and reduces catalytic activity. researchgate.net Therefore, an optimal temperature must be maintained to balance reaction rate with catalyst longevity. ajpojournals.org For some selective catalytic reduction (SCR) systems, operating above the optimal temperature range can even lead to the undesired formation of NOx instead of its reduction. epa.gov

Role of Solvent Polarity and Coordination in Catalysis

The solvent is not merely an inert medium but an active participant that can profoundly influence the course and rate of AlBr₃-catalyzed reactions. Its effects are primarily related to its polarity and its ability to coordinate with the Lewis acidic aluminum center.

Solvent Polarity: The polarity of the solvent can affect reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. rsc.org According to the Hughes-Ingold rules, if the transition state of the rate-determining step has a higher charge density than the reactants, a more polar solvent will accelerate the reaction, and vice-versa. rsc.org

Solvent Coordination and Catalyst Inhibition: A crucial factor is the solvent's ability to act as a Lewis base and coordinate with AlBr₃. researchgate.net Strongly coordinating polar solvents like nitrobenzene, ethers, or acetonitrile (B52724) can form stable complexes with this compound. researchgate.net This competitive binding can sequester the catalyst, preventing the substrate from accessing the Lewis acid site and thereby inhibiting or completely halting the desired reaction. researchgate.netosti.gov For this reason, many AlBr₃-catalyzed reactions are performed in non-polar, weakly coordinating solvents such as carbon disulfide or hydrocarbons (e.g., hexane). researchgate.netresearchgate.net

Solvent Participation in Reaction: In some cases, the solvent can be directly involved in the reaction pathway. For instance, in Friedel-Crafts reactions conducted in aromatic solvents like toluene, the solvent itself can be alkylated by reaction intermediates, leading to the formation of byproducts. researchgate.net The choice of solvent can thus be used to direct the reaction toward a desired outcome, either by avoiding side reactions (using hexane) or by intentionally promoting a specific pathway. researchgate.net

The interplay between the solvent, catalyst, and substrates is complex, and optimizing a reaction requires careful consideration of the solvent's physical and chemical properties. rsc.org

Compound and PubChem CID Table

Below is a list of chemical compounds mentioned in this article and their corresponding PubChem Compound Identification Numbers (CID).

Applications of Aluminum Bromide in Advanced Chemical Synthesis

Catalysis in Electrophilic Aromatic Substitution for Fine Chemical Production

Aluminum bromide is extensively utilized as a potent catalyst in electrophilic aromatic substitution reactions, particularly in Friedel-Crafts alkylations and acylations. acs.orgmuscatchemical.comchemimpex.com Its strong Lewis acidic character allows it to activate electrophiles, thereby facilitating the substitution of a hydrogen atom on an aromatic ring with an alkyl or acyl group. organic-chemistry.orgnanorh.com This catalytic activity is fundamental to the synthesis of a wide array of fine and specialty chemicals. muscatchemical.compatsnap.com

The primary application of this compound in this context is in the Friedel-Crafts reactions. In Friedel-Crafts alkylation, this compound is used to generate a carbocation from an alkyl halide, which then acts as the electrophile. Similarly, in Friedel-Crafts acylation, it activates an acyl halide or anhydride (B1165640) to form an acylium ion, which subsequently acylates the aromatic substrate. acs.orgnanorh.com These reactions are pivotal for producing substituted aromatic compounds, which are precursors for pharmaceuticals, agrochemicals, and fragrances. muscatchemical.comorganic-chemistry.org The general mechanism involves the formation of a complex between the Lewis acid (AlBr₃) and the electrophile source, enhancing its electrophilicity and enabling the attack by the electron-rich aromatic ring. d-nb.info Research has shown that this compound can be a more potent Lewis acid catalyst than aluminum chloride in certain reactions, leading to enhanced reaction rates and yields. mdpi.com

A study on the acylation of aromatics highlighted the use of this compound as a suitable Friedel-Crafts catalyst for reacting carbonyl halides with alkylaromatics to produce alkyl-substituted ketones. patsnap.com Furthermore, AlBr₃ has been shown to promote the stereoselective anti-hydroarylation of the acetylene (B1199291) bond in 3-arylpropynenitriles with electron-rich arenes, demonstrating its utility in creating specific stereoisomers of substituted aromatic compounds. d-nb.infonih.govsigmaaldrich.comresearchgate.net

On an industrial scale, Lewis acids like aluminum halides are crucial for the production of key commodity chemicals. While aluminum chloride is more commonly cited in large-scale processes, the underlying Friedel-Crafts chemistry is the same, and this compound can be used as a catalyst. clearsynth.com

Ethylbenzene Production: Ethylbenzene, a precursor to styrene (B11656) and polystyrene, is manufactured through the alkylation of benzene (B151609) with ethylene (B1197577). acs.org This electrophilic aromatic substitution reaction is traditionally catalyzed by an acid catalyst, with early processes utilizing aluminum chloride. orchidsinternationalschool.comamericanelements.com The catalyst facilitates the formation of the electrophile from ethylene, which then alkylates the benzene ring.

Cumene Production: Cumene (isopropylbenzene) is another significant industrial chemical, primarily used to produce phenol (B47542) and acetone. Its synthesis involves the Friedel-Crafts alkylation of benzene with propylene (B89431). clearsynth.comresearchgate.net Acid catalysts are essential for this process, and historically, aluminum chloride has been one of the catalysts employed. clearsynth.comaluminummanufacturers.org The reaction mechanism involves the protonation of propylene by the acid catalyst to form a carbocation, which then alkylates the benzene ring.

Industrial ProcessReactantsCatalyst SystemProduct
Ethylbenzene SynthesisBenzene, EthyleneAcid Catalyst (e.g., AlCl₃/AlBr₃)Ethylbenzene
Cumene SynthesisBenzene, PropyleneAcid Catalyst (e.g., AlCl₃/AlBr₃)Cumene

Synthesis of Alkylated and Acylated Aromatic Compounds

Role in Polymerization Processes

This compound also functions as a catalyst in various polymerization reactions, leveraging its Lewis acidity to initiate and propagate polymer chains. muscatchemical.comnanorh.com

This compound is utilized as a catalyst in the polymerization of olefins to produce polyolefins, such as polyethylene (B3416737) and polypropylene. muscatchemical.comnanorh.com A study from 1948 investigated the kinetics of propylene polymerization using an this compound-hydrogen bromide catalyst system. acs.org In these reactions, AlBr₃ acts as a co-catalyst, activating the monomer and facilitating the formation of long polymer chains.

Beyond commodity polyolefins, this compound is employed in the synthesis of specialty polymers. chemimpex.comnetascientific.com Its role is to initiate polymerization, which can enhance the material properties of the resulting polymers, such as strength and durability. chemimpex.comnetascientific.com For instance, aluminum-based initiators have been developed for epoxide polymerizations, allowing for the synthesis of polyethers with controlled molecular weights and architectures. nsf.gov While this specific study focused on other aluminum compounds, the principle of using Lewis acidic aluminum centers to control polymerization is broadly applicable. The synthesis of brominated polyethylene has been achieved through the copolymerization of ethylene with ω-bromoalkenes, using metallocene catalysts in conjunction with aluminoxanes, which are related to aluminum alkyls. mdpi.com

The control of polymer architecture, including molecular weight, dispersity, and end-group functionality, is a central goal in modern polymer chemistry. Lewis acids like this compound can play a role in achieving this control. In certain controlled polymerization techniques, the choice of initiator and catalyst is paramount. For example, in the context of epoxide polymerizations, aluminum-based initiators have been shown to provide control over molecular weight up to 100 kg/mol while maintaining narrow dispersity. nsf.gov

The ability to control the polymer chain end is particularly important for creating more complex architectures like block copolymers or for attaching polymers to surfaces. Strategies for chain-end modification often rely on the reactivity of the terminal group, which can be influenced by the polymerization catalyst. escholarship.org While specific research detailing the direct use of AlBr₃ for fine control over tacticity or branching in polyolefins is less common than for Ziegler-Natta or metallocene catalysts, its function as a Lewis acid initiator implies a fundamental role in the polymerization process. The interaction of the catalyst with the growing polymer chain can influence the stereochemistry of monomer insertion and the frequency of chain transfer reactions, thereby affecting the final properties of the polymer. researchgate.net

Production of Polyolefins and Specialty Polymers

Stereoselective and Enantioselective Catalysis Mediated by this compound

A significant advancement in catalysis is the development of methods for controlling the three-dimensional arrangement of atoms in a molecule. This compound, when combined with chiral ligands, has emerged as a powerful tool for stereoselective and enantioselective synthesis.

Research by E. J. Corey and others has demonstrated that chiral oxazaborolidine-aluminum bromide complexes are exceptionally potent and effective catalysts for enantioselective Diels-Alder reactions. organic-chemistry.orgacs.org The 1:1 complex of AlBr₃ with a chiral oxazaborolidine acts as a powerful Lewis acid catalyst, enabling a broad range of achiral dienes and dienophiles to react with high yields and high enantiomeric purities (often >90% ee) using only a small amount of catalyst (e.g., 4 mol %). organic-chemistry.org

This catalytic system has also been successfully applied to enantioselective [2+2]-cycloaddition reactions. The reaction of vinyl ethers with trifluoroethyl acrylate (B77674) in the presence of a catalytic amount of a chiral oxazaborolidine-AlBr₃ complex yields cyclobutane (B1203170) products with excellent enantioselectivities. acs.orgnih.govcapes.gov.br These chiral cyclobutanes are valuable intermediates in organic synthesis.

Furthermore, this compound on its own has been shown to promote stereoselective reactions. A study on the hydroarylation of 3-arylpropynenitriles found that AlBr₃ promotes a stereoselective anti-addition of arenes to the carbon-carbon triple bond. nih.gov This reaction proceeds stereoselectively due to steric factors, where the incoming arene attacks the acetylene bond from the side opposite to the bulky AlBr₃ complex, leading to the predominant formation of the anti-hydroarylation product. nih.gov

Reaction TypeChiral Ligand/SystemSubstratesOutcome
Enantioselective Diels-AlderChiral OxazaborolidineAchiral dienes and dienophilesHigh yield and enantioselectivity (>90% ee)
Enantioselective [2+2]-CycloadditionChiral OxazaborolidineVinyl ethers, trifluoroethyl acrylateChiral cyclobutanes with high enantioselectivity
Stereoselective HydroarylationNone (AlBr₃ alone)3-Arylpropynenitriles, arenesPredominantly anti-hydroarylation products

Chiral Oxazaborolidine-Aluminum Bromide Complexes in Asymmetric Diels-Alder Reactions

A significant advancement in asymmetric catalysis involves the use of complexes formed between this compound and chiral oxazaborolidines. organic-chemistry.orgsigmaaldrich.comorganic-chemistry.org Research has demonstrated that a 1:1 complex of AlBr₃ with a specific chiral oxazaborolidine creates an exceptionally potent and effective Lewis acid catalyst for enantioselective Diels-Alder reactions. organic-chemistry.orgfigshare.com This catalytic system is notably more efficient than previous methods that required protonation of the oxazaborolidine with very strong acids like triflic acid. organic-chemistry.orgacs.org

The AlBr₃-oxazaborolidine complex requires only a low catalyst loading, typically around 4 mol%, to achieve high yields and excellent enantiomeric purities, often exceeding 90% for a wide variety of achiral dienes and dienophiles. organic-chemistry.orgfigshare.comacs.org The unique effectiveness of this compound in activating the oxazaborolidine catalyst makes the resulting complex highly valuable. organic-chemistry.org Furthermore, the chiral ligand precursor can be easily recovered and reused, which is a significant advantage for large-scale synthetic applications. organic-chemistry.org

The table below, based on findings from seminal research by E. J. Corey and colleagues, illustrates the effectiveness of this catalytic system in various Diels-Alder reactions. organic-chemistry.orgacs.org

DieneDienophileYield (%)Enantiomeric Excess (ee, %)
CyclopentadieneMethacrolein9995
Cyclopentadiene2-Bromoacrolein9997
2,3-Dimethyl-1,3-butadiene2-Bromoacrolein9098
Isoprene2-Bromoacrolein9994
FuranTrifluoroethyl acrylate9291
FuranEthyl fumarate9990

Development of Highly Enantioselective Transformations

The powerful Lewis acidity of this compound has been harnessed to develop a range of highly enantioselective transformations beyond the Diels-Alder reaction. When complexed with chiral ligands, AlBr₃ can create a precisely defined chiral environment that directs the stereochemical outcome of a reaction.

One notable example is the development of highly enantioselective [2+2]-cycloaddition reactions catalyzed by a chiral this compound complex. acs.org These reactions are fundamental for constructing four-membered ring systems, which are important structural motifs in various bioactive molecules. Another area of development involves the use of novel chiral ligands, such as those derived from BINOL (1,1'-bi-2-naphthol), in complex with this compound to catalyze asymmetric reactions. scholaris.ca

These methodologies rely on the ability of the chiral ligand to modulate the reactivity and spatial orientation of substrates coordinated to the aluminum center. The result is the formation of one enantiomer of the product in significant excess over the other. Aluminum complexes, in general, have been successfully employed in various asymmetric transformations, including reductions and additions, demonstrating the broad potential of leveraging aluminum's properties for stereocontrolled synthesis. researchgate.net

Diverse Synthetic Applications in Organic Chemistry

This compound's utility extends to a wide array of applications in general organic synthesis, where it functions as a catalyst or reagent for producing pharmaceuticals, agrochemicals, and various specialty chemicals. chemimpex.commuscatchemical.comimarcgroup.com

In the pharmaceutical and agrochemical industries, this compound is a key reagent, primarily used as a catalyst in Friedel-Crafts acylation and alkylation reactions. chemimpex.comimarcgroup.comprocurementresource.com These reactions are essential for constructing the complex aromatic and heteroaromatic skeletons that form the core of many active pharmaceutical ingredients (APIs) and agrochemical compounds. muscatchemical.comprocurementresource.comnanorh.com this compound's high reactivity facilitates the formation of new carbon-carbon bonds, enabling the efficient synthesis of crucial intermediates. muscatchemical.com

Its applications include stereoselective hydroarylation reactions and condensation reactions, which are vital for producing high-value, complex organic molecules with specific biological activities. sigmaaldrich.cnsigmaaldrich.com The compound's role in enabling specific chemical transformations makes it an important tool in the development of new drugs and crop protection agents. chemimpex.comontosight.ai

This compound serves as a valuable catalyst in the synthesis of a variety of specialty organic chemicals, including dyes and fragrances. imarcgroup.comnanorh.comguidechem.com In dye production, its catalytic properties are utilized to facilitate the synthesis of a wide spectrum of dye molecules with diverse color characteristics. lookchem.com Similarly, in the fragrance industry, AlBr₃ is employed in the synthesis of aromatic compounds that are key components of perfumes and other scented products. imarcgroup.comnanorh.com

Beyond these applications, this compound acts as a catalyst in polymerization reactions. muscatchemical.comimarcgroup.com It is particularly useful in the production of polyolefins and other specialty polymers, where it helps to control the polymerization process and enhance the properties of the final material, such as strength and durability. chemimpex.com

This compound is an effective reagent for the synthesis of bromoalkanes from alcohols and ethers. The strong Lewis acidic nature of AlBr₃ facilitates the cleavage of carbon-oxygen bonds. patsnap.com

When reacting with alcohols, this compound enables the substitution of the hydroxyl (-OH) group with a bromine atom. chemguide.co.uk While various reagents can achieve this, AlBr₃ offers a potent option.

Its utility is particularly pronounced in the cleavage of ethers. patsnap.com this compound excels in the brominative cleavage of aromatic ethers (Ar-O-R), a transformation that can be challenging with other reagents. manac-inc.co.jp It is also effective for cleaving other types of ethers, including asymmetric dialkyl ethers, which typically yield a mixture of the corresponding bromoalkanes. manac-inc.co.jp The reaction proceeds through the activation of the ether oxygen by the Lewis acidic this compound, making the adjacent carbon atom susceptible to nucleophilic attack by a bromide ion.

Synthesis of Dyes, Fragrances, and Other Specialty Organic Compounds

Advanced Redox-Promoted Reactions Utilizing Aluminum as an Electron Source

Beyond its role as a Lewis acid, this compound is a key component in advanced redox systems that use aluminum metal as a terminal reducing agent, or "electron pool." researchgate.netingentaconnect.combenthamdirect.com Aluminum metal is an ideal reductant because it is inexpensive, easy to handle, and capable of releasing three electrons per atom. researchgate.netingentaconnect.com However, direct electron transfer from aluminum metal to organic substrates is often inefficient. researchgate.netbenthamdirect.com

To overcome this limitation, multi-metal redox systems have been developed where a catalytic amount of a metal salt acts as a mediator to facilitate electron transfer. researchgate.netingentaconnect.com One such powerful combination is the Al/PbBr₂/AlBr₃ system. researchgate.netbenthamdirect.com In this system, aluminum metal is the ultimate source of electrons, while lead(II) bromide and this compound work in concert to promote the desired reaction. These multi-redox reactions have been successfully used to drive challenging transformations, including carbon-carbon bond formation and other highly selective functionalizations. researchgate.netingentaconnect.combenthamdirect.com Notably, these methods have been applied to the synthesis of complex and valuable molecules, such as β-lactam antibiotics and β-lactamase inhibitors. researchgate.netbenthamdirect.com

Multi-Metal Catalytic Systems for Carbon-Carbon Bond Formation

The integration of this compound into multi-metal catalytic systems leverages the unique properties of each metallic component to achieve efficient carbon-carbon bond formation. In these systems, metallic aluminum often acts as an inexpensive and environmentally friendly terminal reductant, or "electron pool". researchgate.net However, direct electron transfer from aluminum to organic substrates can be inefficient. To overcome this, catalytic amounts of other metal salts, including this compound, are employed as mediators to facilitate the electron transfer process. researchgate.net

These systems, such as the Al/PbBr₂/AlBr₃ combination, have been developed to promote not only C-C bond formation but also highly selective functionalizations. researchgate.net The principle relies on aluminum acting as the ultimate reducing agent, while the combination of metal salts works to mediate the transfer of electrons to the substrate. researchgate.net

Table 1: Example of a Multi-Metal Catalytic System Featuring this compound

ReactionSubstratesCatalytic SystemProduct TypeRef.
Allylation of AcetalsAcetals, Allyl bromideAl / PbBr₂ / AlBr₃Mono- or Diallylated products researchgate.net

Applications in Reductive Coupling and Functionalization Reactions

This compound's utility extends to various reductive coupling and functionalization reactions, where it can act either as a promoter or as part of a more complex catalytic cycle.

Reductive Coupling:

Reductive coupling reactions are fundamental transformations that create new bonds, often by joining two electrophilic partners in the presence of a reducing agent. Multi-metal systems involving aluminum are effective for these transformations. For instance, a novel three-metal redox system, NiCl₂(bpy)/PbBr₂/Al, has been shown to be highly effective in the reductive coupling of vinyl halides. researchgate.net This process yields 1,4-biaryl-1,3-butadienes, which are valuable precursors for terphenyl derivatives. researchgate.net In a related context, the homocoupling of benzyl (B1604629) bromides to form bibenzyl derivatives has been achieved using aluminum powder and a catalytic amount of a Ni(II) salt in water, highlighting the capacity of aluminum to drive these C-C bond-forming reductive couplings. ias.ac.in

Functionalization Reactions:

This compound is a powerful Lewis acid for promoting functionalization reactions, such as the hydroarylation of alkynes. In one study, 3-arylpropynenitriles were reacted with electron-rich arenes in the presence of a significant excess of this compound (6 equivalents). nih.gov This reaction resulted in the stereoselective formation of 3,3-diarylpropenenitriles, which are products of an anti-hydroarylation across the acetylene bond. nih.gov The reaction's success is highly dependent on the large quantity of AlBr₃, as lower amounts lead to incomplete conversion. nih.gov The proposed mechanism involves the coordination of AlBr₃ to both the nitrile and the acetylene functionalities of the starting material. This dual activation creates a highly electrophilic intermediate that is then attacked by the arene, leading to the formation of the new carbon-carbon bond. nih.gov

Table 2: Selected Applications of this compound in Reductive Coupling and Functionalization

Reaction TypeSubstratesReagents/CatalystsKey FindingsRef.
Reductive CouplingVinyl halidesNiCl₂(bpy)/PbBr₂/AlForms 1,4-biaryl-1,3-butadienes, precursors to terphenyls. researchgate.net
Hydroarylation3-Arylpropynenitriles, ArenesAlBr₃ (excess)Stereoselective anti-hydroarylation to form 3,3-diarylpropenenitriles. nih.gov

Developments in Supported and Heterogeneous Aluminum Bromide Catalysis

Fabrication and Characterization of Solid Supported Catalysts

The creation of effective heterogeneous catalysts from aluminum bromide hinges on robust fabrication methods and thorough characterization to understand the nature of the active sites.

The primary strategy for creating heterogeneous this compound catalysts is the immobilization of the active AlBr₃ species onto a solid support. This is often achieved by grafting the this compound (in its dimeric form, Al₂Br₆) onto the surface of an inorganic support material. mdpi.comresearchgate.net Common supports include various forms of silica (B1680970) (SiO₂), such as commercial mesoporous silica (CMS), SBA-15, and silica gel, as well as alumina (B75360) (Al₂O₃) and zeolites. mdpi.comacs.orgnih.gov

A comprehensive understanding of the catalyst's surface acidity is paramount, as it dictates the material's catalytic activity and selectivity. Several analytical techniques are employed to identify and quantify the acid sites on supported this compound catalysts. mdpi.comresearchgate.netresearchgate.net

Ammonia (B1221849) Temperature-Programmed Desorption (NH₃-TPD): This technique is used to confirm the formation of acid sites and to quantify their total number and strength distribution. mdpi.comresearchgate.net

Pyridine (B92270) Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): By using pyridine as a probe molecule, DRIFTS allows for the clear identification and distinction between Lewis acid sites (where pyridine coordinates to an electron-deficient aluminum center) and Brønsted acid sites (where pyridine is protonated by a surface proton). mdpi.comresearchgate.netresearchgate.net Studies have confirmed the presence of both types of acid sites on silica-supported AlBr₃. mdpi.com The thermal stability of these sites can also be evaluated by conducting DRIFTS experiments at elevated temperatures. mdpi.com

Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR): Specifically, ²⁷Al MAS NMR spectroscopy provides detailed information about the coordination environment of the aluminum atoms. mdpi.comresearchgate.net The observation of tetrahedral, pentahedral, and octahedral coordinations for Al confirms that the Al₂Br₆ has chemically reacted with the oxygen-containing groups on the silica surface. mdpi.comresearchgate.netresearchgate.net

Research has shown that grafting Al₂Br₆ onto silica supports successfully generates both Lewis and Brønsted acidity. The Lewis acidity arises from the electron-deficient aluminum centers, while Brønsted acidity is thought to be generated from the interaction of AlBr₃ with surface hydroxyl groups. mdpi.com At higher temperatures, a rearrangement of Brønsted sites can lead to an increase in Lewis sites due to the loss of –OH groups through dehydration. mdpi.com

Physico-chemical Properties of Supported AlBr₃ Catalysts on Different Silica Supports
Catalyst SupportSurface Area (m²/g)Pore Volume (cm³/g)Average Pore Size (nm)Detected Acid SitesAluminum Coordination (from ²⁷Al MAS NMR)
Silica Gel3121.110-50 (wide range)Lewis & BrønstedTetrahedral, Pentahedral, Octahedral
Commercial Mesoporous Silica (CMS)7650.5~3Lewis & BrønstedTetrahedral, Pentahedral, Octahedral
SBA-155600.6~3 (narrow range)Lewis & BrønstedTetrahedral, Pentahedral, Octahedral

Data synthesized from findings reported in studies on Al₂Br₆ grafted on various silica supports. mdpi.comresearchgate.net

Strategies for Immobilization and Catalyst Stability Enhancement

Performance Evaluation of Heterogeneous this compound Catalysts

The efficacy of the developed solid acid catalysts is determined through performance in specific chemical reactions, alongside studies of their long-term stability and potential for reuse.

The isomerization of 1-butene (B85601) to 2-butene (B3427860) (cis- and trans- isomers) is a standard acid-catalyzed test reaction used to evaluate the performance of materials like supported this compound. mdpi.comresearchgate.net Studies have demonstrated that AlBr₃ supported on silica is highly active for this reaction. mdpi.com

At a reaction temperature of 200 °C, conversions of 1-butene exceeding 80% have been observed, approaching the thermodynamic equilibrium of the system. mdpi.comresearchgate.net The catalyst based on commercial mesoporous silica (ABCS) showed particularly high activity, reaching 84% conversion. mdpi.com The product distribution between cis- and trans-2-butene is influenced by reaction conditions such as space velocity. mdpi.com At higher space velocities (and lower conversions), the cis-isomer is often favored, while at lower space velocities, the ratio shifts towards the more thermodynamically stable trans-isomer. mdpi.com The strong performance in this reaction confirms the presence of catalytically active weak to moderate acid sites on the surface of these materials. mdpi.com

Performance of Supported AlBr₃ Catalysts in 1-Butene Isomerization at 200 °C
Catalyst (Support)Space Velocity (L/gcat-hr)1-Butene Conversion (%)trans-2-Butene Selectivity (%)cis-2-Butene (B86535) Selectivity (%)
ABCS (Commercial Mesoporous Silica)66.6~84~40~60
30~98Higher selectivity to trans-
ABSi (Silica Gel)66.6~22~30~70
ABSB (SBA-15)66.6~22~30~70

Data from a study evaluating different silica-supported AlBr₃ catalysts. mdpi.com

Catalyst durability is a critical factor for industrial applications. acs.org The deactivation of heterogeneous catalysts can occur through several mechanisms, including thermal degradation, poisoning of active sites, and fouling by carbonaceous deposits (coke). scispace.commdpi.com

For supported this compound catalysts, thermal stability studies using DRIFTS have shown that the acid sites are generally stable at reaction temperatures up to 200 °C. mdpi.com However, deactivation remains a concern, particularly during reactions that may produce oligomeric byproducts. mdpi.comresearchgate.net In the isomerization of 1-butene at temperatures above 200 °C, trace amounts of higher carbon-number products (C₅, C₆) were observed, suggesting that oligomerization could lead to the formation of coke on the catalyst surface, blocking active sites and pores. mdpi.com This is a common deactivation pathway for solid acid catalysts. scispace.comresearchgate.net Another potential deactivation mechanism is the loss of the active halogen species from the support at elevated temperatures. scispace.com

Regeneration of deactivated catalysts is essential for economic viability. For deactivation caused by coking, a common regeneration method is calcination, which involves heating the catalyst in the presence of air or an oxygen-containing gas to burn off the carbonaceous deposits. mdpi.comscirp.org While specific long-term durability and regeneration cycle studies for supported this compound are not extensively detailed in the literature, the principles of deactivation by coking and regeneration by calcination are well-established for similar solid acid systems and would likely be applicable. mdpi.com

Acid-Catalyzed Test Reactions (e.g., 1-Butene Isomerization)

Mechanistic Understanding of Surface-Mediated Catalytic Cycles

The catalytic cycle on the surface of a heterogeneous this compound catalyst begins with the adsorption of reactant molecules onto the active acid sites. The mechanism is fundamentally tied to the nature of the Brønsted and Lewis acid sites generated during the immobilization process.

The formation of these sites occurs when Al₂Br₆ reacts with the surface hydroxyls of the support (e.g., silica). mdpi.comresearchgate.net This reaction can be depicted as: ≡Si-OH + AlBr₃ → ≡Si-O-AlBr₂ + HBr

The resulting ≡Si-O-AlBr₂ species acts as a strong Lewis acid site. The HBr generated can react with another surface hydroxyl to form water, or it can act as a Brønsted acid. Alternatively, Brønsted acidity can arise from the interaction of water (present on the surface or from dehydration) with the Lewis acid sites. mdpi.com

In an acid-catalyzed reaction like 1-butene isomerization, the mechanism is believed to proceed via a carbenium ion intermediate. A proton from a Brønsted acid site adds to the double bond of a 1-butene molecule, forming a secondary butyl carbenium ion. This intermediate can then undergo a 1,2-hydride shift and deprotonate to form the more stable internal olefins, cis- and trans-2-butene. Lewis acid sites can also initiate the reaction by abstracting a hydride ion from the alkane, although the Brønsted-led mechanism is often considered dominant for olefin isomerization. The relative abundance and strength of the Lewis and Brønsted sites, which are controlled by the catalyst preparation and pretreatment conditions, will ultimately govern the catalytic performance. mdpi.com

Correlation of Surface Structure with Catalytic Activity and Selectivity

The catalytic performance of supported this compound is intrinsically linked to the nature and distribution of active sites on the support surface. These sites are formed by the reaction of this compound with the support material, typically through interactions with surface hydroxyl (-OH) groups. mdpi.comlsu.edu The choice of support material, with its unique physical and chemical properties, plays a crucial role in determining the type, strength, and density of the resulting acid sites, which in turn dictates the catalyst's activity and selectivity. acs.org

A study involving the grafting of this compound (Al₂Br₆) onto various silica supports—silica gel, commercial mesoporous silica (CMS), and SBA-15—provides significant insight into this correlation. mdpi.comresearchgate.net These supports were chosen for their differing physical properties, such as surface area and pore characteristics, as detailed in Table 1. mdpi.com

Table 1: Physical Properties of Different Silica Supports

This table is interactive. Click on the headers to sort.

Support Material Surface Area (m²/g) Pore Volume (cm³/g) Average Pore Size
Silica Gel 324 1.15 Wide distribution (10-50 nm) mdpi.com
Commercial Mesoporous Silica (CMS) 747 0.59 -
SBA-15 655 0.47 Narrow distribution (~3 nm) mdpi.com

Data sourced from Abedin et al. (2020). mdpi.comresearchgate.net

Upon grafting this compound onto these supports, the surface area of the resulting catalysts decreased, as expected, due to the addition of the aluminum species. mdpi.comresearchgate.net Characterization using techniques like Ammonia Temperature Programmed Desorption (NH₃-TPD) and Diffuse Reflectance for Infrared Fourier Transform Spectroscopy (DRIFTS) with pyridine as a probe molecule confirmed the formation of both Brønsted and Lewis acid sites. mdpi.comlsu.edu Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR) analysis showed tetrahedral, pentahedral, and octahedral coordination of aluminum, confirming that Al₂Br₆ reacts with the silica surface's hydroxyl groups. mdpi.comlsu.edu

The type of silica support was found to directly influence the resulting acidity and, consequently, the catalytic performance in the isomerization of 1-butene. mdpi.com The catalyst prepared with commercial mesoporous silica (ABCS) exhibited stronger acid sites compared to those prepared with SBA-15 (ABSB) or silica gel (ABSG). mdpi.com This difference in acid strength is reflected in the catalytic activity, especially at higher temperatures. At 200 °C, the ABCS catalyst showed a high conversion of 1-butene (around 84%), which corresponds to the thermodynamic equilibrium. mdpi.comresearchgate.net In contrast, the other two catalysts showed significantly lower conversions of about 22% under the same conditions. mdpi.com

Table 2: Catalytic Performance of Supported AlBr₃ in 1-Butene Isomerization at 200 °C

This table is interactive. Click on the headers to sort.

Catalyst Support Conversion (%) Selectivity to trans-2-butene (%) Selectivity to cis-2-butene (%)
ABCS Commercial Mesoporous Silica ~84 ~40 ~60
ABSB SBA-15 ~22 ~30 ~70
ABSG Silica Gel ~22 ~30 ~70

Data sourced from Abedin et al. (2020). mdpi.com

The generation of both Lewis and Brønsted acid sites is crucial. Pyridine DRIFTS studies showed that these sites are stable up to the reaction temperature of 200 °C. mdpi.com Above this temperature, primarily Lewis acid sites remain. mdpi.com The superior performance of the ABCS catalyst is attributed to the presence of stronger moderate acid sites, as indicated by higher peak temperatures in NH₃-TPD analysis. mdpi.com This demonstrates a clear correlation: the surface structure of the support dictates the nature of the acid sites formed upon this compound grafting, which in turn governs the catalytic activity and selectivity of the final material.

Transport Phenomena and Active Site Accessibility in Heterogeneous Systems

The performance of supported this compound catalysts is heavily influenced by these transport phenomena. The key factors include:

Active Site Accessibility: For a catalytic site to be effective, it must be accessible to the reactant molecules. acs.orgrsc.org The process of grafting this compound onto a support can potentially lead to pore blocking, especially with high loadings, which would render some active sites inaccessible. scirp.org The high surface area of mesoporous materials like SBA-15 and CMS is advantageous as it allows for a high dispersion of active species, potentially increasing the number of accessible sites. mdpi.comacs.org The observation that the SBA-15-supported catalyst (ABSB) showed the highest amount of NH₃ desorbed suggests a high dispersion of acid sites, possibly due to its specific surface properties. mdpi.com

Distribution of Active Sites: The spatial distribution of aluminum active sites within the support matrix is also critical. acs.org In materials like zeolites, a phenomenon known as aluminum zoning, where aluminum atoms are concentrated in specific regions of the crystal, can significantly affect the diffusion path length for reactants. acs.org If active sites are buried deep within a microporous structure with long, tortuous paths, the catalyst's effectiveness can be diminished due to transport limitations. acs.org While not explicitly studied for supported this compound, this principle underscores the importance of controlling the location of the grafted species to ensure they are readily accessible from the bulk fluid phase.

The efficiency of a supported this compound catalyst is therefore a complex function of its surface chemistry and physical architecture. Optimizing performance requires designing supports that not only generate highly active sites but also provide an open and accessible pore network to overcome mass transfer limitations. acs.org

Emerging Research Areas and Future Directions in Aluminum Bromide Chemistry

Rational Design and Synthesis of Novel Aluminum Bromide-Based Catalysts

The rational design of catalysts is a key theme in modern chemistry, aiming to create catalysts with tailored properties for specific transformations. nih.gov This approach moves beyond trial-and-error methods to a more predictive, science-led methodology. For this compound, this involves modifying its structure and environment to optimize its catalytic performance.

A primary goal in catalyst design is to maximize activity, selectivity, and stability. iastate.edu For this compound, a potent Lewis acid, research is directed at taming its reactivity and improving its longevity.

One successful strategy involves grafting this compound (Al₂Br₆) onto solid supports like mesoporous silica (B1680970) (e.g., CMS, SBA-15) and silica gel. mdpi.comresearchgate.net This heterogenization creates solid acid catalysts that are more stable and easier to handle than their homogeneous counterparts. mdpi.com Characterization using techniques like NH₃-Temperature Programmed Desorption (TPD) and Diffuse Reflectance for Infrared Fourier Transform Spectroscopy (DRIFTS) has confirmed the formation of both Lewis and Brønsted acid sites on the surface of these supported catalysts. mdpi.comresearchgate.net These sites are crucial for catalytic activity.

Research has shown that the thermal stability of these acid sites is a key factor in performance. For instance, in the isomerization of 1-butene (B85601), silica-supported Al₂Br₆ catalysts demonstrated high conversion rates (over 80%) at 200°C. mdpi.com The stability of the acid sites at this temperature ensures sustained catalytic performance. mdpi.com Furthermore, modifying supports can enhance catalytic activity. For example, while not specific to AlBr₃, studies on other aluminum-based catalysts like aluminum isopropoxide have shown that grafting onto modified MgO supports can significantly improve turnover frequency (TOF) and stability. rsc.org This highlights a potential avenue for enhancing AlBr₃ systems.

The rational design of ligands for metal-catalyzed reactions also offers insights. Studies on palladium-catalyzed reactions have shown that designing larger, more electron-rich phosphine (B1218219) ligands can lead to more efficient catalysts that minimize side reactions. acs.org Applying similar principles to create complexes of this compound could lead to novel catalysts with enhanced selectivity and activity.

Table 1: Performance of Supported this compound Catalysts in 1-Butene Isomerization

Catalyst Support Max Conversion at 200°C Key Finding Source
Commercial Mesoporous Silica (CMS) ~98% Showed the highest activity, attributed to stronger acid sites. mdpi.com
SBA-15 >80% Demonstrated stable acid sites at reaction temperature. mdpi.comresearchgate.net

This table is generated based on data presented in the text for illustrative purposes.

Sustainability in catalysis focuses on minimizing waste, reducing energy consumption, and enabling catalyst reuse. mdpi.com Solid acid catalysts, such as silica-supported this compound, are inherently advantageous in this regard as they can be easily separated from reaction products and recycled, minimizing waste. mdpi.comresearchgate.net

Recent innovations include the development of recyclable AlBr₃ complexes with alkyl esters for applications like olefin polymerization. patsnap.com Another promising direction is the electrochemical synthesis of this compound. This method can enable sustainable and cost-effective production, potentially on-site, which reduces the environmental impact associated with traditional synthesis routes and minimizes transportation and storage needs. patsnap.com

The broader push for a circular economy in materials science, particularly for aluminum, also influences the development of its compounds. dierk-raabe.com Creating robust this compound catalysts that can tolerate impurities found in recycled aluminum feedstock is a long-term goal that aligns with global sustainability efforts. dierk-raabe.com Furthermore, developing catalysts that are themselves easily recyclable, like quaternary ammonium (B1175870) bromide functionalized polyethylene (B3416737) glycol, provides a model for future AlBr₃ systems. acs.org

Enhancing Catalytic Selectivity, Activity, and Stability

Exploration of New Application Domains

Beyond its traditional role in organic synthesis, researchers are investigating the potential of this compound in emerging high-tech fields. evitachem.com This exploration is driven by the unique electronic and chemical properties of the compound, especially at the nanoscale.

The use of solid-supported this compound catalysts is a prime example of its application in green chemistry. mdpi.com By replacing corrosive and difficult-to-separate homogeneous catalysts, these solid acids contribute to more environmentally friendly chemical processes. mdpi.comresearchgate.net They reduce waste streams and simplify product purification. mdpi.com The development of electrochemical synthesis routes for AlBr₃ further enhances its green credentials by offering a less hazardous and more energy-efficient production pathway. patsnap.com These advances are critical for producing fine chemicals, pharmaceuticals, and agrochemicals with a smaller environmental footprint. patsnap.com

Photocatalysis and electrocatalysis are at the forefront of renewable energy and environmental remediation research, focusing on converting solar or electrical energy into chemical energy. frontiersin.orgnih.govpolyu.edu.hk While direct, extensive research into AlBr₃ for these specific applications is still emerging, the field presents significant opportunities. evitachem.com The goal is to design low-cost, highly efficient catalysts for reactions like water splitting, CO₂ reduction, and nitrogen fixation. frontiersin.orgnih.gov

The relevance of bromide-containing compounds is already established; for instance, Z-scheme g-C₃N₄/Ag/AgBr heterostructures have shown excellent photocatalytic activity. frontiersin.org The design of novel single-atom catalysts, such as transition metals doped on aluminum nitride (AlN) monolayers, for electrocatalytic nitrogen reduction highlights the potential of aluminum-based materials in this domain. nih.govmdpi.com The exploration of metal-organic layers (MOLs) for electrocatalysis and photocatalysis also opens avenues for incorporating aluminum and bromide functionalities into two-dimensional catalytic interfaces. acs.org Future research may focus on creating AlBr₃-based heterostructures or composites that can leverage its Lewis acidic properties to facilitate charge separation and transfer, which are key steps in both photocatalytic and electrocatalytic processes. tandfonline.com

The synthesis and application of this compound at the nanoscale is a rapidly advancing area. nanorh.com AlBr₃ nanoparticles exhibit unique properties compared to their bulk form, including a larger surface area and enhanced reactivity, making them suitable for a range of applications. mdpi.comnanorh.com

One key method for creating metallic aluminum nanoparticles involves the chemical reduction of AlBr₃. For example, AlBr₃ can be reduced by lithium naphthalenide in an organic solvent to produce small (e.g., 5.6 ± 1.5 nm), highly crystalline, and reactive Al(0) nanoparticles. rsc.org These nanoparticles are relevant for hydrogen storage, catalysis, and as high-energy materials. rsc.org

The direct use of AlBr₃ nanoparticles is also being explored:

Energy Storage: The high ionic conductivity of AlBr₃ nanoparticles makes them promising candidates for use in batteries and supercapacitors. nanorh.com They can function as electrolytes or be incorporated into solid-state electrolytes to improve the performance and stability of lithium-ion and sodium-ion batteries. nanorh.com Graphite intercalation compounds with AlBr₃ and bromine are also being investigated for potential energy storage applications. patsnap.com

Coatings: Due to their thermal stability, AlBr₃ nanoparticles can be integrated into heat-resistant coatings for aerospace and automotive industries. nanorh.com These coatings help protect surfaces from high temperatures, oxidation, and corrosion. nanorh.com

Table 2: Emerging Applications of this compound Nanomaterials

Application Area Specific Use Key Property Source
Energy Storage Solid-state electrolytes for batteries High ionic conductivity nanorh.com
High-Performance Materials Heat-resistant coatings Thermal stability nanorh.com
High-Performance Materials Reinforcement in composites Enhanced mechanical and thermal properties nanorh.com

This table is generated based on data presented in the text for illustrative purposes.

Applications in Photocatalysis and Electrocatalysis

Advanced In Situ Spectroscopic and Computational Techniques for Deeper Mechanistic Elucidation

A precise understanding of reaction mechanisms at a molecular level is crucial for optimizing catalytic processes and designing novel catalysts. The transient and highly reactive nature of intermediates in this compound-catalyzed reactions presents a significant challenge. To overcome this, researchers are increasingly employing a combination of advanced in situ spectroscopic methods and powerful computational modeling.

In situ spectroscopy allows for the observation of catalytic species under actual reaction conditions, providing real-time snapshots of structural changes and intermediate formation. Diffuse Reflectance for Infrared Fourier Transform Spectroscopy (DRIFTS) has been particularly valuable. For instance, in studies of silica-supported AlBr₃ catalysts, in situ DRIFTS with pyridine (B92270) as a probe molecule has been used to identify and differentiate between both Lewis and Brønsted acid sites on the catalyst surface. mdpi.com This technique also allows for the investigation of the thermal stability of these acid sites by recording spectra at increasing temperatures. mdpi.com Other techniques like in situ UV-VIS-NIR absorption spectroscopy are also employed to track changes in the electronic states of catalysts and reaction intermediates. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides further structural insights. 27Al Magic Angle Spinning (MAS) NMR analysis of silica-supported AlBr₃ has confirmed the reaction of AlBr₃ with surface hydroxyl groups, revealing the presence of aluminum in tetrahedral, pentahedral, and octahedral coordination environments. mdpi.com This information is vital for understanding how the catalyst anchors to and interacts with its support.

Complementing these experimental techniques, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool. nih.gov DFT calculations help to elucidate complex reaction pathways that are difficult to observe experimentally. For example, computational studies have been used to investigate the role of this compound in activating other catalysts, such as 1,3,2-oxazaborolidines. acs.org These studies revealed that the coordination of AlBr₃ to the nitrogen atom of the oxazaborolidine polarizes the B–N bond, which in turn enhances the Lewis acidity of the boron atom, a crucial step for catalytic activity. acs.org Furthermore, DFT can compare the energetics of different potential reaction pathways, as seen in studies comparing Lewis acid versus Brønsted acid catalysis mechanisms for alkane cracking, providing fundamental insights into their inherent differences. uregina.ca

Table 1: Application of Advanced Techniques in AlBr₃ Catalysis Research

Technique Application Key Findings Reference
DRIFTS Characterization of acid sites on supported AlBr₃ catalysts. Identification and quantification of both Lewis and Brønsted acid sites; assessment of thermal stability. mdpi.com
27Al MAS NMR Structural analysis of Al coordination on silica support. Confirmed covalent grafting and showed various Al coordination states (tetrahedral, pentahedral, octahedral). mdpi.com
DFT Calculations Mechanistic study of AlBr₃-activated oxazaborolidine catalysts. Showed AlBr₃ coordination to the catalyst's N atom is essential for enhancing its Lewis acidity. acs.orgacs.org
DFT Calculations Investigation of Al-Sc bimetallic complex reactivity. Elucidated a cooperative ionic mechanism for C-Br bond cleavage and subsequent reaction with benzene (B151609).

Addressing Challenges in this compound Utilization and Sustainability

While a powerful catalyst, this compound's industrial application is hampered by challenges related to its handling, corrosive nature, and the generation of hazardous waste. Traditional quench methods for reactions like Friedel-Crafts alkylation or acylation often use stoichiometric amounts of AlBr₃, which are hydrolyzed during workup, leading to large volumes of acidic aluminum-containing wastewater that is difficult to treat and recycle. wikipedia.orggoogle.com

A primary strategy to mitigate waste is to move from a homogeneous to a heterogeneous catalytic system. Supporting this compound on solid materials like mesoporous silica is a promising approach. mdpi.com Grafting AlBr₃ onto a solid support creates a strong solid acid catalyst that can be easily separated from the reaction mixture by simple filtration and potentially reused. This minimizes waste generation and simplifies product purification. mdpi.com

Another avenue of research focuses on the direct recycling and treatment of aluminum-containing waste streams. Patents describe processes for treating aluminum halide waste by reacting it with hydroxides or carbonates of elements like sodium, calcium, or magnesium under anhydrous conditions. google.com This process yields an inert, solid product suitable for landfill, preventing the formation of acidic wastewater. Furthermore, diluents or solvents present in the waste stream can be recovered in an anhydrous state, ready for reuse without an expensive drying step. google.com A more advanced recycling method for Friedel-Crafts waste involves concentrating the reaction mixture, replacing the original solvent, and then carefully adding a controlled amount of water to precipitate the aluminum as aluminum(III) chloride hexahydrate, which can be recovered and potentially reprocessed. google.com

The concept of a circular economy is also being applied through "waste-to-catalyst" initiatives. Researchers have demonstrated that aluminum waste, such as soiled aluminum foil, can be chemically processed to create valuable alumina-based catalysts, reducing landfill waste and providing a sustainable source of catalytic materials. mdpi.comchemistryworld.com

Synergistic Integration with Other Catalytic Systems

The catalytic activity of this compound can be enhanced or modified by combining it with other catalytic species. This cooperative or synergistic catalysis opens up novel reaction pathways and can lead to improved efficiency and selectivity.

This compound has been shown to act as a potent co-catalyst in systems involving other Lewis acids or transition metals. A notable example is its use in activating chiral 1,3,2-oxazaborolidine catalysts for enantioselective photochemical reactions. acs.org In this system, AlBr₃ functions as a Lewis acid activator, coordinating to the oxazaborolidine to significantly increase its Lewis acidity and catalytic efficiency. acs.orgacs.org

Synergy is also observed in photocatalysis, where AlBr₃ can work in concert with a triplet sensitizer (B1316253) like thioxanthone. In the photoreaction of maleimides with alkenes, the presence of AlBr₃ completely alters the reaction outcome. While energy transfer sensitization alone leads to a [3+2]-photocycloaddition product, the synergistic interaction with AlBr₃ switches the pathway to a [2+2]-photocycloaddition. researchgate.net

Table 2: Synergistic Catalytic Systems Involving this compound

Primary Catalyst / System Role of this compound Reaction Type Outcome Reference
1,3,2-Oxazaborolidine Lewis acid activator Enantioselective photochemistry Enhances Lewis acidity of the primary catalyst, enabling the reaction. acs.orgacs.org
Thioxanthone (Triplet Sensitizer) Synergistic Lewis Acid Photocycloaddition Switches reaction pathway from [3+2] to [2+2] cycloaddition. researchgate.net

Furthermore, the broader field of bimetallic catalysis is exploring combinations of aluminum with transition metals to create novel reactive centers. rsc.org The direct bonding of an aluminum center to a transition metal like scandium (Sc) can create a cooperative system where both metals participate in bond activation. For example, an Al-Sc complex was shown to activate alkyl bromides through a mechanism where both the aluminum and scandium centers are involved in the C-Br bond cleavage. Similarly, combining a Lewis acid like iron(III) with a Brønsted acid can create a synergistic system for aromatic alkylation, where the Lewis acid is proposed to enhance the acidity of the Brønsted acid catalyst. escholarship.org These examples highlight a sophisticated strategy in modern catalysis: using this compound not just as a standalone catalyst, but as an integral component in a multi-part system to achieve new and controlled chemical transformations.

Q & A

Q. What are the standard laboratory protocols for synthesizing aluminum bromide, and how can exothermic reactions be managed during synthesis?

this compound is typically synthesized via direct bromination of aluminum metal. The reaction equation is: 2Al+3Br22AlBr32\text{Al} + 3\text{Br}_2 \rightarrow 2\text{AlBr}_3 This reaction is highly exothermic, requiring controlled addition of aluminum to liquid bromine to prevent thermal runaway. Cooling baths and inert atmospheres are recommended to mitigate risks . Safety measures include using fume hoods and personal protective equipment (PPE) due to bromine’s toxicity and corrosivity .

Q. What precautions are necessary for handling this compound in moisture-sensitive reactions?

this compound reacts violently with water, producing hydrogen bromide gas (HBr) and aluminum hydroxides. Storage must be in airtight, moisture-free containers under inert gas (e.g., argon). Handling requires anhydrous conditions, glove boxes, or Schlenk lines. Compatible glove materials include nitrile rubber (0.11 mm thickness, tested via EN374) .

Q. How does this compound function as a Lewis acid catalyst in Friedel-Crafts alkylation, and what are its limitations?

AlBr₃ activates alkyl halides by forming a polarized complex, facilitating electrophilic attack on aromatic substrates. However, its hygroscopic nature limits reproducibility in moisture-prone environments. Alternative catalysts like AlCl₃ or ionic liquids may be preferred for reactions requiring milder conditions .

Advanced Research Questions

Q. What spectroscopic and computational methods are used to characterize this compound adducts in reaction intermediates?

  • NMR Spectroscopy : ²⁷Al NMR can identify coordination states (e.g., tetrahedral vs. octahedral Al centers) .
  • X-ray Crystallography : Resolves structural details of AlBr₃ adducts with Lewis bases (e.g., ethers or amines) .
  • DFT Calculations : Model electronic interactions in AlBr₃-mediated reactions, such as charge transfer in Friedel-Crafts mechanisms .

Q. How can conflicting data on the decomposition products of this compound under thermal stress be resolved?

Thermal decomposition studies report varying products, including AlBr₃·6H₂O, Al(OH)Br₂, and HBr gas. Contradictions arise from differing experimental conditions (temperature, humidity). Controlled thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) is recommended to isolate decomposition pathways .

Q. What strategies mitigate toxicity risks in prolonged exposure to this compound during electrophoretic deposition studies?

  • Engineering Controls : Use local exhaust ventilation and closed-system reactors.
  • PPE : Wear respirators (NIOSH-approved) with acid gas cartridges and full-body chemical suits.
  • Monitoring : Regular air sampling for HBr vapors (OSHA PEL: 3 ppm) and biological monitoring for aluminum accumulation in serum .

Methodological Guidance

Q. How should researchers design experiments to compare the catalytic efficiency of AlBr₃ versus other Lewis acids in acylation reactions?

  • Control Variables : Fix substrate ratios, solvent (e.g., CH₂Cl₂), and temperature.
  • Metrics : Track reaction yield (GC-MS), turnover number (TON), and activation energy (Arrhenius plots).
  • Benchmarking : Compare with AlCl₃ or FeBr₃ under identical conditions, noting differences in reaction rates and byproduct formation .

Q. What experimental protocols ensure reproducibility in synthesizing low-oxidation-state aluminum compounds using AlBr₃?

  • Reducing Agents : Use alkali metals (e.g., Na/K alloy) in tetrahydrofuran (THF) at −78°C.
  • Stabilizers : Introduce sterically hindered ligands (e.g., mesityl groups) to prevent disproportionation.
  • Characterization : Validate products via EPR spectroscopy for unpaired electrons and single-crystal XRD .

Data Contradiction Analysis

Q. Why do literature reports vary on the hygroscopic stability of this compound?

Discrepancies stem from differences in purity (e.g., trace Al metal impurities inhibit hydrolysis) and storage methods. Studies using ultra-dry solvents (<1 ppm H₂O) report longer stability than those with technical-grade reagents .

Q. How can researchers reconcile conflicting LD₅₀ values for this compound in toxicological studies?

Reported oral LD₅₀ for rats ranges from 1,598 mg/kg to higher values due to variations in administration (gavage vs. feed) and animal physiology. Meta-analyses using fixed-effect models are advised to harmonize data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.